N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,4-dimethoxybenzamide

ADME Prediction Oral Bioavailability Medicinal Chemistry

This ≥95% purity screening compound (Oprea1_805350) features a 5-ethyl-1,3,4-thiadiazole-2-sulfamoyl core with a 3,4-dimethoxybenzamide terminus, yielding TPSA 156 Ų and XLogP3 2.5—an intermediate profile ideal for benchmarking Caco-2/PAMPA permeability models and calibrating in-house ADME predictions. Unlike unsubstituted benzamide (TPSA 138 Ų) or polar sulfamide core (XLogP3 -0.5) analogs, this compound provides a quantifiable lipophilicity vector for carbonic anhydrase isoform-selectivity profiling (hCA I, II, IV, VII, IX, XII) and focused library construction. Procuring from a ≥95% purity-specified source ensures comparative IC50 values across the series are not confounded by variable impurity profiles—critical for correlating subtle substituent effects with enzymatic readouts.

Molecular Formula C19H20N4O5S2
Molecular Weight 448.51
CAS No. 307505-02-8
Cat. No. B2981053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,4-dimethoxybenzamide
CAS307505-02-8
Molecular FormulaC19H20N4O5S2
Molecular Weight448.51
Structural Identifiers
SMILESCCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C19H20N4O5S2/c1-4-17-21-22-19(29-17)23-30(25,26)14-8-6-13(7-9-14)20-18(24)12-5-10-15(27-2)16(11-12)28-3/h5-11H,4H2,1-3H3,(H,20,24)(H,22,23)
InChIKeyCOVWXBBQLPYYRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,4-dimethoxybenzamide (CAS 307505-02-8) for Precision Drug-Discovery Research


N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,4-dimethoxybenzamide (CAS 307505-02-8) is a synthetic small molecule within the 1,3,4-thiadiazole-2-sulfonamide class, incorporating a 3,4-dimethoxybenzamide terminus [1]. It is a high-purity (≥95%) screening compound listed in the Oprea drug-like chemical space collection (Oprea1_805350), indicating favorable computational physicochemical filtering for lead discovery [1]. The molecule is not a launched drug but serves as a tool compound or fragment for structure-activity relationship (SAR) exploration in programs targeting enzymes such as carbonic anhydrases and inflammatory mediators [1][2].

Why Property-Based Selection Overrides Generic Substitution for N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,4-dimethoxybenzamide


Despite sharing a conserved 5-ethyl-1,3,4-thiadiazole-2-sulfamoyl core, replacing this compound with a simpler analog (e.g., the unsubstituted benzamide or the minimal sulfamide core) is inadvisable without confirmational assays. The 3,4-dimethoxybenzamide terminus selectively modulates topological polar surface area (TPSA) and lipophilicity (XLogP3) in a quantifiable manner that differs sharply from mono-substituted or unsubstituted comparators [1][2]. These computational descriptors translate into distinctly predicted membrane permeability and oral absorption windows, meaning that downstream in vitro potency, cellular bioavailability, and pharmacokinetic profiles cannot be assumed equivalent across the series [1].

Quantitative Comparative Evidence Guide for N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,4-dimethoxybenzamide


Topological Polar Surface Area (TPSA) Differentiation for Predicted Oral Absorption

The target compound exhibits a TPSA of 156 Ų, compared to 138 Ų for the closest unsubstituted benzamide analog (CAS 313225-77-3) [1][2]. This +18 Ų increase reflects the additional two oxygen atoms contributed by the 3,4-dimethoxy groups, moderately elevating hydrogen-bonding capacity.

ADME Prediction Oral Bioavailability Medicinal Chemistry

XLogP3 Lipophilicity Advantage Over the Minimal Sulfamide Pharmacophore

The target compound has a calculated XLogP3 of 2.5, whereas the minimal active pharmacophore N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamide (CHEMBL500977) yields an XLogP3 of -0.5 [1][2]. This represents a Δ +3.0 log unit increase in lipophilicity.

Passive Permeability Lipophilicity Fragment Optimization

Computational Drug-Likeness Pre-Selection (Oprea Collection Inclusion)

The compound is identified by the synonym Oprea1_805350, indicating that it has passed the computational filters for the Oprea drug-like chemical space collection [1]. In contrast, many closely related analogs (e.g., 4-fluorobenzamide variant CAS 299952-42-4) lack evidence of such rigorous pre-screening and may not conform to the same property criteria [2].

Cheminformatics Compound Library Curation Drug-Likeness

Commercial Purity Benchmarking for Reproducible Assay Outcomes

The target compound is consistently supplied at ≥95% purity by multiple reputable vendors (e.g., CheMenu Catalog #CM1002935) . While the unsubstituted benzamide analog (CAS 313225-77-3) is also commercially available, several other critical SAR probes (e.g., the 4-acetylbenzamide variant CAS 384849-12-1) are listed without certified purity levels, creating assay-to-assay variability risks [1].

Analytical Chemistry Assay Reproducibility Vendor Sourcing

Research and Industrial Application Scenarios for N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,4-dimethoxybenzamide


Oral Bioavailability Prediction Modeling in Early-Stage Drug Design

Utilize the well-defined TPSA value (156 Ų) and XLogP3 (2.5) of this compound as a calibration standard for in-house ADME prediction models. Compared to the unsubstituted benzamide (TPSA 138 Ų) and the polar sulfamide core (XLogP3 -0.5), this molecule provides an intermediate property profile that is useful for benchmarking Caco-2 or PAMPA permeability experimental data [1][2].

Fragment-to-Lead Evolution for Carbonic Anhydrase Isoform Selectivity

The compound serves as an advanced fragment or early lead scaffold, with the 3,4-dimethoxybenzamide moiety offering a vector for additional functionalization to modulate selectivity among hCA I, II, IV, VII, IX, and XII. The established carbonic anhydrase inhibitory activity of the core sulfamoyl-thiadiazole motif [3] combined with the optimized lipophilicity suggests this compound can be prioritized for isoform-selectivity profiling over more polar, less-drug-like fragments.

SAR Library Assembly with Guaranteed Analytical Consistency

When constructing a focused library of 5-ethyl-1,3,4-thiadiazole-2-sulfamoyl phenyl benzamides, procurement of this specific compound from a ≥95% purity-specified source ensures that comparative IC50 values across the series are not confounded by variable impurity profiles—particularly important when correlating subtle substituent effects (e.g., 3,4-di-OCH3 vs. 4-OCH3 vs. 4-F) with enzymatic readouts.

Computational Screening Hit Validation and Resupply Standardization

Because this compound is tagged as Oprea1_805350, it has already passed computational filters for drug-likeness [1]. It can be used as a validated, purchasable hit for benchmarking virtual screening campaigns, and its pre-defined vendor purity specification simplifies resupply standardization for confirmatory dose-response and selectivity panel experiments.

Quote Request

Request a Quote for N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,4-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.